molecular formula C7H10ClFN2 B14003283 2-(2-Fluoropyridin-4-yl)ethanamine hydrochloride

2-(2-Fluoropyridin-4-yl)ethanamine hydrochloride

Cat. No.: B14003283
M. Wt: 176.62 g/mol
InChI Key: GFRYCFBSNBLYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoropyridin-4-yl)ethanamine (hydrochloride) is a chemical compound with the molecular formula C7H10ClFN2 and a molecular weight of 176.62 g/mol . It is a derivative of pyridine, where a fluorine atom is substituted at the 2-position and an ethanamine group is attached at the 4-position. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-4-yl)ethanamine (hydrochloride) typically involves the reaction of 2-fluoropyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(2-Fluoropyridin-4-yl)ethanamine (hydrochloride) may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-4-yl)ethanamine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-(2-Fluoropyridin-4-yl)ethanamine (hydrochloride) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-4-yl)ethanamine (hydrochloride) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride
  • (2-Fluoropyridin-4-yl)methanamine hydrochloride
  • 2-Amino-4-fluoropyridine

Uniqueness

2-(2-Fluoropyridin-4-yl)ethanamine (hydrochloride) is unique due to its specific substitution pattern and the presence of both fluorine and ethanamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c8-7-5-6(1-3-9)2-4-10-7;/h2,4-5H,1,3,9H2;1H

InChI Key

GFRYCFBSNBLYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCN)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.